(3-Fluoro-4-isopropylphenyl)boronic acid
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Overview
Description
[3-fluoro-4-(propan-2-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and an isopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(propan-2-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[3-fluoro-4-(propan-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[3-fluoro-4-(propan-2-yl)phenyl]boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [3-fluoro-4-(propan-2-yl)phenyl]boronic acid in various applications depends on its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological applications, the boronic acid group can interact with diols and other functional groups, forming reversible covalent bonds that modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-formylphenylboronic acid
- Pinacol boronic esters
Uniqueness
[3-fluoro-4-(propan-2-yl)phenyl]boronic acid is unique due to the presence of both a fluoro group and an isopropyl group on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis. The fluoro group can enhance the compound’s stability and alter its electronic properties, while the isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules.
Properties
Molecular Formula |
C9H12BFO2 |
---|---|
Molecular Weight |
182.00 g/mol |
IUPAC Name |
(3-fluoro-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,12-13H,1-2H3 |
InChI Key |
DMGOFKCOVHBXDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)C)F)(O)O |
Origin of Product |
United States |
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